![molecular formula C26H30F3N3O3 B11938152 (�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C26H30F3N3O3 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl halide reacts with an amine group on the benzimidazole core.
Attachment of the Propanoic Acid Moiety: This can be done through a coupling reaction, such as the use of a Grignard reagent or an organolithium compound, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the propanoic acid moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The trifluoromethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Trifluoromethoxyphenyl Compounds: Molecules containing the trifluoromethoxyphenyl group.
Propanoic Acid Derivatives: Compounds with similar carboxylic acid functionalities.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
属性
分子式 |
C26H30F3N3O3 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
3-[2-[4-(trifluoromethoxy)anilino]-1-[(1S,5S)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m1/s1 |
InChI 键 |
RNMAUIMMNAHKQR-APWZRJJASA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
规范 SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


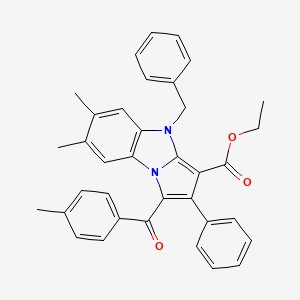
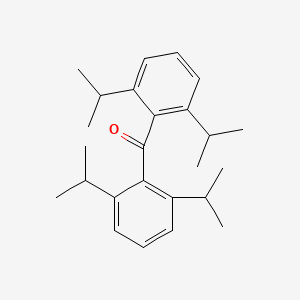

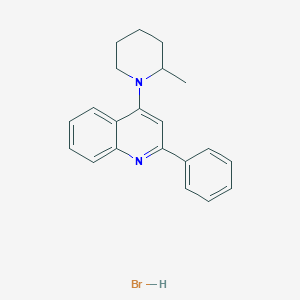
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)


![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
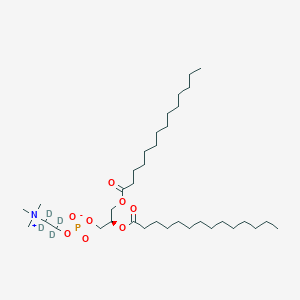
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
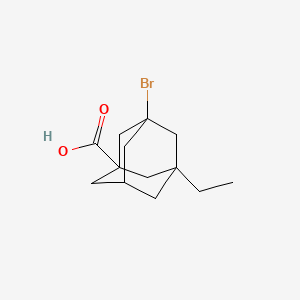
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)

